methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a methylsulfanyl group at the 2-position and a carboxylate ester at the 6-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylsulfanyl-5-carboxylate pyrimidine with suitable reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) at reflux temperature . This method allows for the selective formation of the desired pyrrolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) for cyclization reactions.
Nucleophiles: Benzylamine for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Substitution: Formation of benzylamino derivatives.
Scientific Research Applications
Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including kinase inhibition.
Triazole-Pyrimidine Hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties.
Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate: Another compound with a similar structure, used in pharmaceutical research.
Uniqueness
Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylsulfanyl group and carboxylate ester make it a versatile intermediate for further functionalization and derivatization.
Properties
CAS No. |
1638759-82-6 |
---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8(13)6-3-5-4-10-9(15-2)12-7(5)11-6/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
QTGIXKBBHDUTGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.